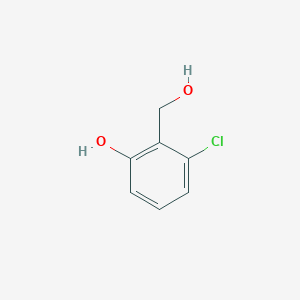

3-Chloro-2-(hydroxymethyl)phenol

Descripción general

Descripción

3-Chloro-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7ClO2 . It is a derivative of phenol, where a chlorine atom and a hydroxymethyl group are substituted onto the phenol ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring with a chlorine atom and a hydroxymethyl group attached to it . The InChI code for this compound is 1S/C7H7ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 .Aplicaciones Científicas De Investigación

Antioxidant and Therapeutic Roles

Phenolic compounds, including Chlorogenic Acid (CGA) and its derivatives, exhibit significant biological and therapeutic roles. CGA, an abundant phenolic acid found in green coffee extracts and tea, demonstrates antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and acts as a central nervous system stimulator. Its modulation of lipid metabolism and glucose in metabolic disorders suggests potential for treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hypocholesterolemic influence may arise from altered nutrient metabolism, highlighting its diverse pharmacological applications (Naveed et al., 2018).

Application in Food Industry

Chlorogenic acid serves as a nutraceutical for preventing and treating metabolic syndrome and associated disorders. Its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities offer significant health benefits. Additionally, CGA functions as a food additive with antimicrobial activity against a broad range of organisms, including bacteria and viruses, beneficial for food preservation. Its protective properties against lipid oxidation and prebiotic activity make it an excellent candidate for dietary supplements and functional foods formulation (Santana-Gálvez et al., 2017).

Cosmeceutical Significance

Hydroxycinnamic acids and their derivatives, including phenolic compounds related to 3-Chloro-2-(hydroxymethyl)phenol, show significant potential as multifunctional ingredients for topical application in cosmetics. Their antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities, along with UV protective effects, suggest utility as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients. These compounds' poor stability has led to the use of microencapsulation techniques for topical application, enabling sustained release and preventing degradation (Taofiq et al., 2017).

Safety and Hazards

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-(hydroxymethyl)phenol . Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Additionally, individual factors such as age, sex, health status, and genetic factors can influence its efficacy and potential side effects.

Propiedades

IUPAC Name |

3-chloro-2-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZWUVSCQYJWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

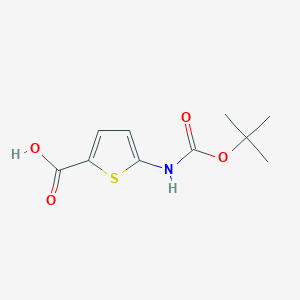

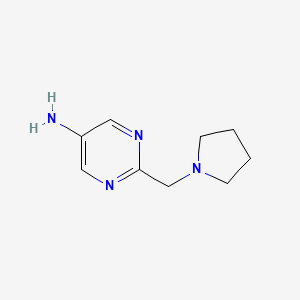

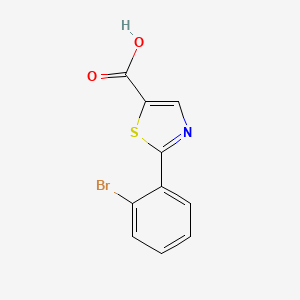

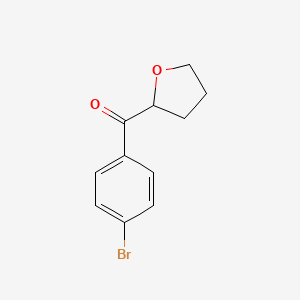

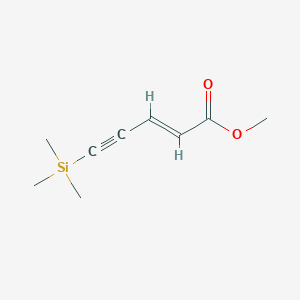

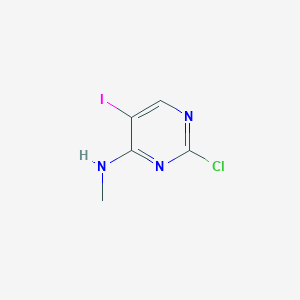

Synthesis routes and methods

Procedure details

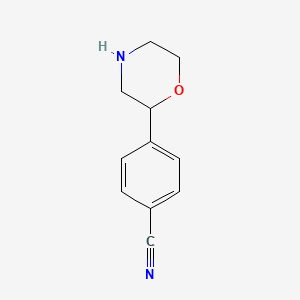

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine](/img/structure/B3211847.png)